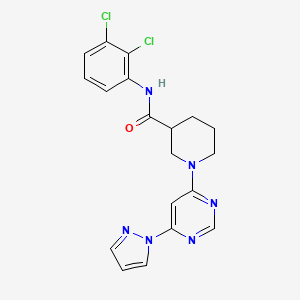![molecular formula C15H12ClN3O2 B2583641 5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034586-11-1](/img/structure/B2583641.png)
5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Compounds with similar pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition could potentially result in the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of cdk2 can affect several downstream pathways, including the ras/erk, plc-γ, and pi3k/akt pathways . These pathways are associated with cell proliferation, differentiation, and survival .
Result of Action
Similar compounds have shown to significantly inhibit the growth of various cell lines . In particular, they have demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the benzamide moiety: This step involves the coupling of the pyrazolo[1,5-a]pyridine core with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Purification: The final compound is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide.
Reduction: Formation of 5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)aniline.
Substitution: Formation of 5-substituted-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide derivatives.
Scientific Research Applications
5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrazole fused with another ring and have shown significant biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds are structurally similar and have been studied for their kinase inhibitory activities.
Uniqueness
5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other pyrazolo[1,5-a]pyridine derivatives.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-14-3-2-10(16)8-13(14)15(20)18-11-5-7-19-12(9-11)4-6-17-19/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYMEFQVWBQTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B2583558.png)
![N-(4-bromophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2583560.png)
![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2583561.png)
![2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2583562.png)
![2-[2-(3,5-dimethoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B2583563.png)



![4-[1-[1-(2-Ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2583572.png)
![2-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2583573.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2583575.png)
![2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6,7-dimethoxy-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-imine](/img/structure/B2583580.png)

